4H-Pyrazole-3-carboxylic acid
Overview
Description
4H-Pyrazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a β-dicarbonyl compound under acidic or basic conditions . Another method includes the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure consistent product quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of pyrazole-3,4-dicarboxylic acid.
Reduction: Formation of 4H-pyrazole-3-carboxaldehyde.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
4H-Pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- Pyrazole-3,4-dicarboxylic acid
- 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
- 3(5)-Aminopyrazoles
Uniqueness: 4H-Pyrazole-3-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts unique reactivity and biological activity. Compared to other pyrazole derivatives, it offers distinct advantages in terms of its synthetic accessibility and versatility in forming various derivatives .
Properties
IUPAC Name |
4H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMWGZHFZZUHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730660 | |
Record name | 4H-Pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855643-75-3 | |
Record name | 4H-Pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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